molecular formula C14H17N5O8 B8144472 Succinyladenosine

Succinyladenosine

Cat. No.: B8144472
M. Wt: 383.31 g/mol
InChI Key: VKGZCEJTCKHMRL-VWJPMABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinyladenosine (C₁₄H₁₇N₅O₈; molecular weight 383.32 g/mol) is a purine nucleoside derivative formed via the dephosphorylation of this compound monophosphate (SAMP) . It is a critical biomarker for adenylosuccinate lyase (ADSL) deficiency, a rare autosomal recessive disorder disrupting purine biosynthesis and recycling . Elevated levels of this compound in cerebrospinal fluid (CSF) and urine are pathognomonic for ADSL deficiency, with concentrations reaching up to 673.50 μmol/L in CSF (normal: 0.74–4.92 μmol/L) and 281.9 millimoles/mol creatinine in urine (normal: 0–30.2 millimoles/mol creatinine) . Beyond ADSL deficiency, this compound has emerged as a biomarker in hepatocellular carcinoma (HCC) and prenatal alcohol exposure studies .

Properties

IUPAC Name

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGZCEJTCKHMRL-VWJPMABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[C@@H](CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Succinyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4542-23-8
Record name Succinoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4542-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinyladenosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN9Z367G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Succinyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 - 238 °C
Record name Succinyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

In Vitro Enzymatic Synthesis

  • Substrate Preparation : S-AMP is synthesized using purified enzymes or chemical methods.

  • Enzymatic Reaction : ADSL is incubated with S-AMP in a buffered solution (pH 7.4, 37°C). The reaction is monitored via HPLC to track SAdo formation.

  • Dephosphorylation : Alkaline phosphatase is added to hydrolyze phosphate groups, yielding SAdo.

Studies on the R303C ADSL mutant reveal that impaired enzyme activity increases SAdo accumulation, suggesting that modified ADSL variants could enhance yields.

Cell Culture-Based Production

  • ADSL-Deficient Cell Lines : HeLa cells or Neurospora crassa cultures under purine-deprived conditions accumulate SAdo due to metabolic blockage.

  • Extraction and Purification : Metabolites are extracted using cold ethanol, followed by centrifugation and HPLC purification. This method yields SAdo at concentrations detectable via electrochemical assays.

Biological Extraction from Natural Sources

SAdo has been identified in organisms such as Zea mays (maize) and Neurospora crassa. Extraction protocols typically involve:

  • Homogenization : Tissues are ground in liquid nitrogen to disrupt cell walls.

  • Solvent Extraction : Metabolites are extracted using methanol:water (80:20) or acetonitrile:water mixtures.

  • Chromatographic Separation : Reverse-phase HPLC with a C-18 column and lithium acetate buffer (pH 4.1) resolves SAdo from other nucleosides.

While biological extraction is less scalable than synthetic methods, it provides SAdo in its native stereochemical form.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Column : TSKgel ODS-80Tm C-18 (250 × 4.6 mm, 5 μm).

  • Mobile Phase : 50 mM lithium acetate, 5 mM tetrabutylammonium phosphate, 2% acetonitrile (pH 4.1).

  • Detection : Electrochemical detection at +0.8 V provides sensitivity down to 0.1 μM.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra confirm structural integrity, with key peaks corresponding to the ribose (δ 4.2–5.5 ppm) and succinyl (δ 2.4–2.6 ppm) moieties .

Chemical Reactions Analysis

Types of Reactions

Succinyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: For oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives .

Scientific Research Applications

Biomarker for ADSL Deficiency

Succinyladenosine serves as a critical biomarker for diagnosing ADSL deficiency. Elevated levels of S-Ado are indicative of this condition, which is characterized by neurological impairments and psychomotor retardation. Clinical studies have shown that patients with ADSL deficiency exhibit significantly increased concentrations of S-Ado in their cerebrospinal fluid (CSF) and urine . The S-Ado to succinylaminoimidazolecarboxamide riboside (SAICAr) ratio is particularly useful for assessing the severity of the disorder, with lower ratios correlating with more severe clinical presentations .

High-Throughput Screening Techniques

Recent advancements in screening methodologies have incorporated S-Ado testing into high-throughput urine screening panels for metabolic disorders. Techniques such as electrospray tandem mass spectrometry and high-performance liquid chromatography have been employed to detect S-Ado levels effectively . These methods facilitate early diagnosis and enable timely intervention, which is crucial for improving patient outcomes.

Potential Treatment Options

There has been exploration into the use of S-adenosyl-l-methionine (SAMe) as a treatment for ADSL deficiency. Although initial trials showed no significant improvement in metabolite levels or clinical parameters after SAMe treatment, ongoing research aims to refine therapeutic strategies . The relationship between S-Ado levels and treatment efficacy remains an area of active investigation.

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Case Study 1 : A three-month-old infant presented with hypotonia and seizures, leading to the discovery of elevated S-Ado levels. Genetic sequencing revealed mutations disrupting ADSL function, underscoring the importance of S-Ado as a diagnostic marker .
  • Case Study 2 : In a cohort study involving multiple patients with varying degrees of ADSL deficiency, researchers noted distinct differences in S-Ado and SAICAr ratios, correlating these findings with clinical outcomes. Patients with higher S-Ado concentrations exhibited milder neurological symptoms compared to those with lower ratios .

Mechanistic Insights

Research has elucidated the biochemical pathways involving this compound:

  • Purine Metabolism : this compound is involved in purine nucleotide synthesis via its role in the purine nucleotide cycle. It acts as a substrate for ADSL, which catalyzes its conversion into other metabolites essential for cellular functions .
  • Model Organisms : Studies utilizing Caenorhabditis elegans have provided insights into the physiological roles of ADSL and its substrates. These models help investigate the effects of this compound accumulation on neuromuscular function and reproductive health, offering potential avenues for therapeutic interventions .

Data Summary

Application Description
Biomarker for ADSL DeficiencyElevated levels of this compound indicate ADSL deficiency; crucial for diagnosis .
High-Throughput ScreeningIncorporation of S-Ado testing into urine screening panels using advanced mass spectrometry .
Potential Treatment OptionsExploration of SAMe as a treatment; ongoing research needed to assess efficacy .

Comparison with Similar Compounds

Succinyladenosine vs. SAICAriboside

Parameter This compound SAICAriboside
Structure Adenosine + succinyl group AICAR derivative + succinyl group
Molecular Formula C₁₄H₁₇N₅O₈ C₉H₁₄N₄O₇
Pathway Purine recycling De novo purine synthesis
Diagnostic Role ADSL deficiency, HCC ADSL deficiency (co-accumulates)
CSF/Urine Ratio Elevated in severe ADSL deficiency Lower in mild ADSL deficiency
  • Key Insight: The S-Ado/SAICAriboside ratio distinguishes clinical severity in ADSL deficiency. Ratios >2 correlate with milder phenotypes, while near-equal ratios indicate severe cases .

This compound vs. SAICAR and SAMP

Compound Role Form Accumulation in ADSL Deficiency
SAICAR Precursor to AICAR Ribonucleotide Dephosphorylates to SAICAriboside
SAMP Intermediate in AMP synthesis Ribonucleotide Dephosphorylates to this compound
  • Enzymatic Link: Both SAICAR and SAMP are substrates for ADSL. Their dephosphorylation products (SAICAriboside and this compound) accumulate when ADSL is deficient .

Comparison with Other Purine Metabolites

  • 5'-Methylthioadenosine (MTA): Involved in polyamine metabolism; decreased in ethanol-exposed cells .

Diagnostic and Clinical Relevance

ADSL Deficiency

  • Biomarkers: this compound and SAICAriboside in CSF/urine .
  • Clinical Presentation : Hypotonia, epilepsy, and psychomotor retardation .

Hepatocellular Carcinoma (HCC)

  • This compound is part of a 4-metabolite panel (with CDCA, LPC, and uridine) achieving an AUC of 0.938 for HCC diagnosis, outperforming traditional markers like AFP .

Prenatal Alcohol Exposure

  • Elevated this compound in ethanol-treated neural progenitors suggests its role in oxidative stress management .

Research Findings and Data Analysis

Table 1: Metabolite Concentrations in ADSL Deficiency

Biofluid Metabolite Normal Range ADSL Deficiency Range
Urine This compound 0–30.2 mmol/mol creatinine 96.9–281.9 mmol/mol creatinine
CSF This compound 0.74–4.92 μmol/L Up to 673.50 μmol/L

Table 2: Diagnostic Performance in HCC

Metabolite Panel AUC Sensitivity Specificity
This compound + CDCA + LPC + uridine 0.938 93.3% 86.7%

Biological Activity

Succinyladenosine (S-Ado) is a metabolite that has garnered significant attention due to its association with adenylosuccinate lyase (ADSL) deficiency, a genetic disorder that affects purine metabolism. This article delves into the biological activity of S-Ado, its role in metabolic pathways, clinical implications, and research findings.

Overview of this compound

This compound is a dephosphorylated substrate of the enzyme ADSL, which plays a crucial role in the purine nucleotide cycle. In individuals with ADSL deficiency, S-Ado accumulates in body fluids, leading to various neurological and developmental disorders. The enzyme's dysfunction results in the accumulation of both S-Ado and succinylaminoimidazole carboxamide ribotide (SAICAr), both of which are believed to be neurotoxic .

S-Ado is produced through the breakdown of adenylosuccinate (S-AMP) and is involved in several biochemical pathways:

  • Purine Metabolism : S-Ado is part of the purine nucleotide cycle, where it contributes to the synthesis and degradation of adenine nucleotides.
  • Neurotoxicity : Elevated levels of S-Ado are associated with neurological impairments, including seizures and developmental delays. Research suggests that S-Ado may exert toxic effects on neuronal tissues, contributing to the clinical manifestations observed in ADSL deficiency .

Clinical Implications

The presence of S-Ado serves as a biomarker for diagnosing ADSL deficiency. Elevated levels can be detected through various screening methods, including high-performance liquid chromatography (HPLC) and mass spectrometry .

Case Studies

  • Patient Analysis : In a study involving multiple patients with ADSL deficiency, significant elevations in urinary S-Ado levels were recorded, ranging from 96.9 to 673.50 μmol/L (normal range: 0.74–4.92 μmol/L) in cerebrospinal fluid (CSF) samples .
  • Genetic Mutations : Genetic analysis revealed several mutations affecting the ADSL enzyme's function, correlating with varying degrees of mental retardation and neurological symptoms among patients . For example, two sisters exhibited an increased S-Ado/SAICAr ratio indicative of severe ADSL deficiency, confirming their diagnosis through genetic sequencing that identified specific mutations in the ADSL gene .

Research Findings

Recent studies have focused on understanding the biochemical pathways involving S-Ado and its implications for treatment:

  • Biochemical Correlations : Research indicates that lower ratios of S-Ado to SAICAr are associated with more severe clinical presentations in affected individuals . This correlation underscores the importance of monitoring these metabolites for assessing disease severity.
  • Treatment Trials : Investigations into potential treatments for ADSL deficiency have included trials with S-adenosyl-l-methionine (SAMe). However, findings suggest that while SAMe may alleviate some metabolic deficiencies, it does not effectively reduce toxic metabolite levels such as S-Ado .

Data Tables

Parameter Normal Range Patient Levels
Urinary this compound (μmol/L)0.74 - 4.92673.50
Urinary SAICAr (mmol/mol creatinine)0 - 30.2101
S-Ado/SAICAr Ratio-1.6

Q & A

What methodological approaches are recommended for detecting and quantifying Succinyladenosine (S-Ado) in clinical biospecimens?

Basic Research Question
S-Ado is detected using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) . For cerebrospinal fluid (CSF) analysis, validated protocols involve reverse-phase chromatography with UV detection at 260 nm and quantification via calibration curves . In serum/plasma, targeted metabolomics using ultra-performance liquid chromatography–time-of-flight MS (UPLC-TOF-MS) is employed, with peak identification confirmed against reference standards (e.g., LOINC 75145-3) . Quality control includes batch-specific purity assessments (>98%) and reproducibility metrics (CV% <15%) .

What is the biochemical significance of this compound in purine metabolism and disease pathology?

Basic Research Question
S-Ado is a diagnostic biomarker for adenylosuccinate lyase (ADSL) deficiency, a disorder in the de novo purine synthesis pathway. Accumulation occurs due to impaired cleavage of succinylaminoimidazole carboxamide ribotide (SAICAR) and this compound monophosphate (SAMP) to AICAR and AMP, respectively. Elevated S-Ado levels (100–500 μM in CSF) correlate with severe neurodevelopmental phenotypes, including psychomotor delay and autism . Its absence in healthy individuals underscores its specificity for ADSL deficiency .

How do structural isomers of this compound influence analytical challenges in metabolomic studies?

Advanced Research Question
S-Ado isomers (e.g., 2TMS derivatives) exhibit distinct chromatographic retention times and Kovats retention indices (Kovats RI). For example:

IsomerKovats RIMethod
2TMS #123346.3Semi-standard non-polar GC
2TMS #133293.1Semi-standard non-polar GC
Resolution requires gas chromatography (GC) with trimethylsilyl derivatization or HPLC-MS/MS with optimized mobile phases. Misidentification risks arise from co-eluting metabolites, necessitating tandem MS fragmentation patterns for validation .

What experimental strategies are used to study ADSL mutations and their functional impact on this compound accumulation?

Advanced Research Question
Recombinant ADSL variants (e.g., R303C) are expressed in E. coli and purified via affinity chromatography. Enzyme kinetics (Km, Vmax) are measured using isothermal titration calorimetry (ITC) or spectrophotometric assays monitoring AMP formation. Structural insights are derived from X-ray crystallography (e.g., LS-CAT beamline data) to map active-site perturbations . In vitro models using patient fibroblasts confirm S-Ado accumulation via stable isotope tracing with 13C^{13}\text{C}-labeled precursors .

How can contradictory data on this compound concentrations across studies be resolved methodologically?

Advanced Research Question
Discrepancies in reported S-Ado levels (e.g., CSF vs. plasma) often stem from:

  • Pre-analytical factors : Sample stability (S-Ado degrades at room temperature; requires immediate freezing at -80°C).
  • Analytical variability : Inter-laboratory differences in MS ionization efficiency or calibration standards.
    Harmonization protocols, such as the Clinical Proteomics Tumor Analysis Consortium (CPTAC) guidelines for metabolomics, improve reproducibility. Meta-analyses should adjust for cohort demographics (e.g., age, disease severity) and normalize to creatinine or internal standards .

What clinical correlations exist between this compound levels and non-neurological phenotypes?

Advanced Research Question
Emerging studies link S-Ado to diabetic kidney disease (DKD) and non-alcoholic steatohepatitis (NASH) . In DKD, elevated plasma S-Ado correlates with albuminuria (adjusted OR = 1.8, 95% CI: 1.2–2.7) and glomerular hyperfiltration. In NASH mouse models, hepatic S-Ado increases 2.5-fold during inflammation-to-carcinoma progression, driven by LAMTOR1-regulated purine metabolism . Mechanistic studies using RNAi knockdowns in hepatocytes confirm ADSL as a mediator of metabolic reprogramming .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinyladenosine
Reactant of Route 2
Reactant of Route 2
Succinyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.